Cas no 24033-80-5 (2-ethyl-1,3-oxazinane)

2-エチル-1,3-オキサジナンは、6員環の飽和複素環式化合物であり、酸素と窒素を環内に含むオキサジナン骨格を有します。エチル基の導入により、分子の疎水性が適度に調整されており、医薬品中間体や有機合成における多用途なビルディングブロックとしての応用が期待されます。特に、環構造の立体剛性と求核性窒素原子の存在により、金属触媒反応や不斉合成におけるリガンドとしての利用可能性が注目されています。また、比較的安定な環構造を持つため、反応条件の選択肢が広く、合成プロセス設計上の利点があります。

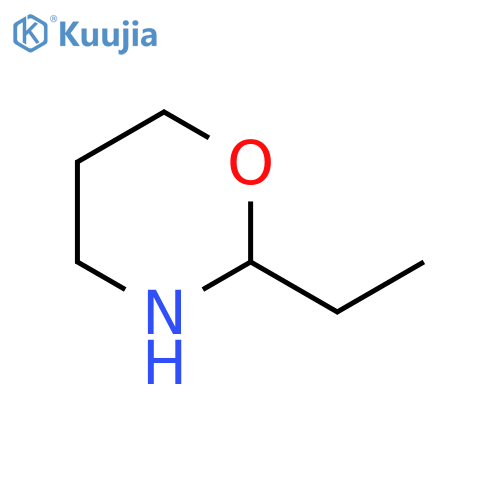

2-ethyl-1,3-oxazinane structure

商品名:2-ethyl-1,3-oxazinane

2-ethyl-1,3-oxazinane 化学的及び物理的性質

名前と識別子

-

- AKOS006353416

- EN300-1278469

- 2-ethyl-[1,3]oxazinane

- 24033-80-5

- 2-ethyl-1,3-oxazinane

- 2H-1,3-Oxazine, 2-ethyltetrahydro-

-

- インチ: 1S/C6H13NO/c1-2-6-7-4-3-5-8-6/h6-7H,2-5H2,1H3

- InChIKey: UALFXSSRCZUJJO-UHFFFAOYSA-N

- ほほえんだ: O1CCCNC1CC

計算された属性

- せいみつぶんしりょう: 115.099714038g/mol

- どういたいしつりょう: 115.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 65.5

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 0.878±0.06 g/cm3(Predicted)

- ふってん: 161.8±33.0 °C(Predicted)

- 酸性度係数(pKa): 8.14±0.40(Predicted)

2-ethyl-1,3-oxazinane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1278469-250mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 250mg |

$579.0 | 2023-10-01 | ||

| Enamine | EN300-1278469-2500mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 2500mg |

$1230.0 | 2023-10-01 | ||

| Enamine | EN300-1278469-1000mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 1000mg |

$628.0 | 2023-10-01 | ||

| Enamine | EN300-1278469-100mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 100mg |

$553.0 | 2023-10-01 | ||

| Enamine | EN300-1278469-5000mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 5000mg |

$1821.0 | 2023-10-01 | ||

| Enamine | EN300-1278469-1.0g |

2-ethyl-1,3-oxazinane |

24033-80-5 | 1g |

$0.0 | 2023-06-08 | ||

| Enamine | EN300-1278469-50mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 50mg |

$528.0 | 2023-10-01 | ||

| Enamine | EN300-1278469-500mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 500mg |

$603.0 | 2023-10-01 | ||

| Enamine | EN300-1278469-10000mg |

2-ethyl-1,3-oxazinane |

24033-80-5 | 10000mg |

$2701.0 | 2023-10-01 |

2-ethyl-1,3-oxazinane 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

24033-80-5 (2-ethyl-1,3-oxazinane) 関連製品

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量